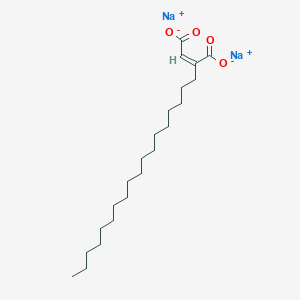
2-Amino-7-fluoro-1,5-naphthyridin-3-ol 2,2,2-trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-7-fluoro-1,5-naphthyridin-3-ol 2,2,2-trifluoroacetate is a heterocyclic compound that belongs to the class of naphthyridines Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-fluoro-1,5-naphthyridin-3-ol 2,2,2-trifluoroacetate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-aminopyridine with diethyl methylenemalonate, followed by cyclization and fluorination steps . The reaction conditions often require elevated temperatures and the use of specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-7-fluoro-1,5-naphthyridin-3-ol 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the naphthyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH .
Major Products Formed
Applications De Recherche Scientifique
2-Amino-7-fluoro-1,5-naphthyridin-3-ol 2,2,2-trifluoroacetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-Amino-7-fluoro-1,5-naphthyridin-3-ol 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other naphthyridine derivatives such as:
- 2-Amino-1,8-naphthyridine
- 2-Amino-6-fluoro-1,5-naphthyridine
- 2-Amino-7-chloro-1,5-naphthyridine
Uniqueness
What sets 2-Amino-7-fluoro-1,5-naphthyridin-3-ol 2,2,2-trifluoroacetate apart is its unique combination of fluorine and amino groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with enhanced properties .
Propriétés
Formule moléculaire |
C10H7F4N3O3 |
|---|---|
Poids moléculaire |
293.17 g/mol |
Nom IUPAC |
2-amino-7-fluoro-1,5-naphthyridin-3-ol;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H6FN3O.C2HF3O2/c9-4-1-6-5(11-3-4)2-7(13)8(10)12-6;3-2(4,5)1(6)7/h1-3,13H,(H2,10,12);(H,6,7) |
Clé InChI |
ALWRNNSGVBULQG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC2=CC(=C(N=C21)N)O)F.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Azaspiro[3.4]octan-6-one 2,2,2-trifluoroacetate](/img/structure/B12953323.png)
![(4-(4-(3-Oxo-3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl)piperazin-1-yl)butyl)triphenylphosphonium](/img/structure/B12953330.png)





![1-(4-(Benzo[d]thiazol-2-yl(methyl)amino)piperidin-1-yl)-3-(3,4-difluorophenoxy)propan-2-ol](/img/structure/B12953355.png)

![6-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B12953366.png)




